Ethyl 4-methoxybut-2-ynoate
Description
Ethyl 4-methoxybut-2-ynoate (CAS: 299184-99-9) is an alkyne-containing ester with the molecular formula C₇H₁₀O₃. Its structure features a terminal triple bond (but-2-ynoate backbone), an ethoxy ester group, and a methoxy substituent at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate, leveraging the triple bond’s propensity for cycloaddition or coupling reactions . Key identifiers include its InChIKey (QVGLQZSJENDCFJ-UHFFFAOYSA-N) and synonyms such as "4-Methoxy-2-butynoic acid ethyl ester" .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl 4-methoxybut-2-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(8)5-4-6-9-2/h3,6H2,1-2H3 |
InChI Key |
QVGLQZSJENDCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Levulinate (Ethyl 4-Oxopentanoate)
Structural Differences: Ethyl levulinate (CAS: 539-88-8) contains a ketone group at the 4-position instead of a methoxy group and lacks the triple bond present in ethyl 4-methoxybut-2-ynoate. Applications: Ethyl levulinate is widely used as a biofuel additive and green solvent due to its low toxicity and renewable sourcing . In contrast, this compound’s alkyne functionality makes it more suited for click chemistry or pharmaceutical intermediate synthesis . Synthesis: Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol under acid catalysis , whereas this compound likely requires alkyne-specific pathways, such as Sonogashira coupling or propargylation of methoxy precursors.
Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5)
Structural Differences: This compound replaces the alkyne with an α,β-unsaturated ketone (enone) and introduces a 4-methoxyphenyl group at the 4-position. Safety: Safety data sheets highlight hazards such as respiratory irritation upon inhalation for ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate . While similar hazards may apply to this compound, its alkyne group could pose additional risks (e.g., exothermic polymerization).
Comparative Data Table
Research Findings and Discussion
- Reactivity: this compound’s triple bond enables unique reactivity, such as Huisgen cycloaddition (click chemistry), which is absent in saturated analogs like ethyl levulinate .
- Stability: The alkyne group may render this compound less stable under prolonged storage compared to ethyl levulinate, necessitating inert atmospheres or stabilizers .
Q & A
Q. What controls are essential when testing this compound’s toxicity in cell-based assays?
- Methodology : Include vehicle controls (e.g., DMSO), positive controls (known cytotoxins), and negative controls (untreated cells). Use flow cytometry to distinguish apoptosis vs. necrosis and validate results with ATP-based viability assays .
Critical Evaluation
Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodology : Re-examine computational parameters (e.g., solvation models, basis sets). Validate force fields with experimental crystallographic data. Publish negative results to refine theoretical models .
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